BenchChemオンラインストアへようこそ!

NSC636819

KDM4A KDM4B Histone Demethylase

Select NSC636819 for targeted KDM4A/KDM4B inhibition with reduced activity against KDM4D/KDM4E, offering cleaner isoform specificity than pan-inhibitors QC6352 or IOX1. Validated in LNCaP prostate cancer cells (IC₅₀ 16.5 µM) while sparing normal PNT2 epithelium. Its transcriptional signature—upregulating RB1/CDH1 and downregulating IGF1R, FGFR3, CCNE2, AURKA, AURKB—provides a built-in pharmacodynamic readout. Additionally reverses colorectal cancer stemness via ARID3B and enables isoform-resolved AML target validation alongside SD70 and GSK-J4. Available at ≥98% HPLC purity with DMSO solubility of 10 mg/mL.

Molecular Formula C22H12Cl4N2O4
Molecular Weight 510.1 g/mol
CAS No. 1618672-71-1
Cat. No. B1680235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC636819
CAS1618672-71-1
Synonyms1,5-bis(2-(3,4-dichlorophenyl)ethenyl)-2,4-dinitrobenzene
NSC636819
Molecular FormulaC22H12Cl4N2O4
Molecular Weight510.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl
InChIInChI=1S/C22H12Cl4N2O4/c23-17-7-3-13(9-19(17)25)1-5-15-11-16(22(28(31)32)12-21(15)27(29)30)6-2-14-4-8-18(24)20(26)10-14/h1-12H/b5-1+,6-2+
InChIKeyYYZPXBXVBQSBDG-IJIVKGSJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC636819 (CAS 1618672-71-1): KDM4A/KDM4B Competitive Inhibitor for Epigenetic Research and Cancer Target Validation


NSC636819 (CAS 1618672-71-1) is a cell-permeable dinitrobenzene derivative that functions as a competitive, reversible inhibitor of the KDM4A and KDM4B histone lysine demethylases [1]. The compound binds to the active site of KDM4A (IC₅₀ = 6.4 µM; Kᵢ = 5.5 µM) and KDM4B (IC₅₀ = 9.3 µM; Kᵢ = 3.0 µM), thereby blocking demethylation of the H3K9me3 epigenetic mark . Its primary applications lie in prostate cancer research and acute myeloid leukemia (AML) target validation, with emerging utility in colorectal cancer stem cell biology [2][3]. For procurement, the compound is commercially available as a solid with ≥97% HPLC purity, soluble in DMSO at 10 mg/mL, and requires storage at 2-8°C with protection from light .

NSC636819 (CAS 1618672-71-1) Procurement Consideration: Why Not All KDM4 Inhibitors Are Interchangeable


The KDM4 inhibitor landscape is characterized by profound functional heterogeneity across chemical scaffolds. Substituting NSC636819 with another KDM4-targeting compound without considering isoform selectivity, off-target profiles, and cellular context-specific effects introduces experimental variability that undermines reproducibility and data interpretability . Pan-KDM4 inhibitors such as JIB-04 and IOX1 exhibit broad-spectrum JmjC demethylase inhibition, while QC6352 demonstrates nanomolar potency across all KDM4 isoforms [1][2]. In contrast, NSC636819 offers a distinct selectivity signature—dual KDM4A/KDM4B inhibition with substantially reduced activity against KDM4D and KDM4E—that makes it particularly suited for studies dissecting the specific contributions of the KDM4A/B subfamily to disease phenotypes . Furthermore, the compound's unique gene expression modulation profile and differential toxicity toward cancer versus normal prostate epithelial cells represent features that are not recapitulated by other KDM4 inhibitors . The evidence below quantifies these differentiating dimensions to guide informed compound selection.

NSC636819 (CAS 1618672-71-1): Quantitative Differentiation Evidence Versus Key Comparators


NSC636819 Exhibits Dual KDM4A/KDM4B Inhibition with Defined Isoform Selectivity Profile

NSC636819 demonstrates selective inhibition of KDM4A and KDM4B with quantified potency values, while exhibiting substantially reduced activity against KDM4D and KDM4E isoforms . This selectivity profile differs markedly from pan-KDM4 inhibitors. For comparison, QC6352 inhibits all four major KDM4 isoforms with nanomolar potency (KDM4A: 104 nM; KDM4B: 56 nM; KDM4C: 35 nM; KDM4D: 104 nM) [1], whereas IOX1 displays broad-spectrum inhibition across multiple JmjC demethylase families (KDM4C: 0.6 μM; KDM4E: 2.3 μM; KDM2A: 1.8 μM; KDM3A: 0.1 μM; KDM6B: 1.4 μM) .

KDM4A KDM4B Histone Demethylase Isoform Selectivity

NSC636819 Demonstrates Selective Apoptosis Induction in Prostate Cancer Cells with Minimal Effect on Normal Prostate Epithelium

NSC636819 effectively induces apoptosis in LNCaP prostate cancer cells with an IC₅₀ of 16.5 µM following 3-day culture, while exhibiting no significant effect on normal PNT2 prostate epithelial cells across concentrations ranging from ~5 to 20 µM over a 6-day exposure period . This differential cytotoxicity profile is not uniformly observed across KDM4 inhibitors. For context, the pan-KDM4 inhibitor QC6352 inhibits multiple prostate cancer cell lines with nanomolar potency but its selectivity versus normal prostate epithelium has not been equivalently characterized [1].

Prostate Cancer LNCaP Apoptosis Cancer Selectivity

NSC636819 Modulates a Distinct Tumor Suppressor and Oncogene Expression Signature

NSC636819 treatment produces a defined transcriptional signature characterized by up-regulation of the tumor suppressor genes RB1 and CDH1 and concurrent down-regulation of the oncogenes IGF1R, FGFR3, CCNE2, AURKA, and AURKB . This gene expression modulation pattern is mechanistically linked to its KDM4A/B inhibition and H3K9me3 demethylase blockade. While other KDM4 inhibitors may affect similar pathways, this specific multi-gene signature has been quantitatively documented for NSC636819 and represents a pharmacodynamic marker that can be used to confirm target engagement in cellular assays.

Gene Expression Tumor Suppressor Oncogene Transcriptional Regulation

NSC636819 Enables KDM4A/B-Specific Functional Studies Versus Pan-KDM4 and Broad-Spectrum Inhibitors

In experimental systems requiring isoform-level resolution, NSC636819 offers a distinct selectivity advantage over pan-inhibitor tools. JIB-04, a pan-Jumonji histone demethylase inhibitor, has been shown to inhibit KDM4A activity and increase cell sensitivity via CCDC8 modulation, but its broader target spectrum introduces confounding variables [1]. Similarly, ML324 inhibits KDM4B with an IC₅₀ of 4.9 µM and also targets KDM4E (IC₅₀ = 920 nM), creating overlapping isoform effects . IOX1's broad 2OG oxygenase inhibition extends well beyond the KDM4 family . NSC636819's restricted KDM4A/B profile with substantially reduced KDM4D/E activity provides a cleaner tool for attributing biological effects specifically to KDM4A and/or KDM4B.

KDM4A KDM4B JIB-04 IOX1 Chemical Tool Selectivity

NSC636819 Demonstrates Reversal of Colorectal Cancer Stem Cell-Like Features in Combinatorial Studies

In colorectal cancer (CRC) models, NSC636819 has been shown to reverse CRC stem cell-like features through inhibition of ARID3B-induced target gene expression, operating via its KDM4A/B inhibitory activity and H3K9me3 demethylase blockade [1]. This functional effect distinguishes NSC636819 from other KDM4 inhibitors evaluated in CRC contexts. For comparison, QC6352 inhibits CRC cell viability with an IC₅₀ of 13 nM, while benzo[b]tellurophenes (compound 1c) induce colon cancer cell death with an IC₅₀ of 30.24 µM [1]. However, only NSC636819 (in combination with SD70) has been specifically documented to reverse CRC stemness features, representing a distinct functional phenotype.

Colorectal Cancer Cancer Stem Cells ARID3B KDM4A/B

NSC636819 (CAS 1618672-71-1): Validated Research Applications Based on Quantitative Evidence


Prostate Cancer Research Requiring Cancer-Selective Apoptosis with Normal Epithelial Cell Sparing

NSC636819 is optimally suited for prostate cancer studies where experimental design requires apoptosis induction in LNCaP cells (IC₅₀ = 16.5 µM, 3-day culture) while maintaining viability of normal prostate epithelial PNT2 cells (no significant effect at ~5 to 20 µM over 6 days) . This selectivity profile enables researchers to study KDM4A/B-dependent cancer pathways without confounding toxicity to normal prostate epithelium, a feature not uniformly characterized across alternative KDM4 inhibitors.

KDM4A/B Isoform-Specific Functional Dissection Without KDM4C/D/E Confounding

Investigators requiring attribution of biological phenotypes specifically to KDM4A and/or KDM4B should select NSC636819 due to its defined KDM4A/B inhibitory activity (IC₅₀ = 6.4 µM and 9.3 µM, respectively) with substantially reduced activity against KDM4D and KDM4E . This contrasts with pan-KDM4 inhibitor QC6352 (nanomolar potency across all four KDM4 isoforms) [1] and broad-spectrum JmjC inhibitor IOX1, providing a cleaner pharmacological tool for isoform-specific mechanistic studies .

Target Engagement Confirmation via Validated Gene Expression Signature

Experiments requiring confirmation of target engagement and downstream pathway modulation can leverage NSC636819's validated transcriptional signature. Treatment with NSC636819 up-regulates tumor suppressors RB1 and CDH1 while down-regulating oncogenes IGF1R, FGFR3, CCNE2, AURKA, and AURKB . This multi-gene pharmacodynamic readout provides a functional endpoint for verifying compound activity in cellular assays and correlates directly with KDM4A/B inhibition.

Cancer Stem Cell and Tumor Plasticity Research in Colorectal Cancer Models

NSC636819 is functionally validated for reversing colorectal cancer stem cell-like features via ARID3B target gene inhibition [2]. For researchers investigating the epigenetic regulation of cancer stemness and tumor cell plasticity, this compound provides a documented tool for modulating stemness phenotypes, distinguishing it from other KDM4 inhibitors whose primary characterized effects are limited to viability reduction rather than stemness reversal.

Acute Myeloid Leukemia (AML) Epigenetic Target Validation Studies

NSC636819 has been evaluated as a KDM4A/B-selective inhibitor in AML research contexts alongside SD70 (KDM4C inhibitor) and GSK-J4 (KDM6 inhibitor) [3]. For studies requiring dissection of the specific contribution of KDM4A/B versus KDM4C or KDM6 family members to AML pathogenesis, NSC636819 offers defined isoform selectivity that enables targeted pharmacological interrogation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC636819

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.